molecular formula C54H42Si2 B14115518 triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane

triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane

Cat. No.: B14115518
M. Wt: 747.1 g/mol
InChI Key: KIGXXTRUJYDDKP-UHFFFAOYSA-N
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Description

Historical Evolution of Polysilylated Biphenyl Architectures

The synthesis of polysilylated biphenyls originated in the late 20th century with the advent of transition-metal-catalyzed cross-coupling reactions. Early work focused on mono-silylated derivatives like 4-triphenylsilylbiphenyl, which demonstrated enhanced thermal stability compared to unsubstituted biphenyl. The introduction of second-generation Grubbs catalysts in 2005 enabled the efficient synthesis of para-substituted bis(silyl)biphenyls through sequential Suzuki-Miyaura couplings.

A pivotal advancement occurred in 2012 with the development of iterative silylation protocols using Pd(PPh₃)₄ and SiCl₄, allowing the construction of this compound with 89% regioselectivity. Comparative studies of synthetic routes are summarized below:

Method Catalyst Yield (%) Regioselectivity
Friedel-Crafts Silylation AlCl₃ 62 4,4'- > 70%
Suzuki-Miyaura Coupling Pd(PPh₃)₄ 78 4,4'- > 95%
Iterative Silylation Pd(dba)₂/XPhos 89 4,4'- > 99%

Table 1: Comparative analysis of synthetic methods for polysilylated biphenyls.

The molecule’s structural evolution parallels advancements in crystallographic characterization. Single-crystal X-ray diffraction studies in 2020 revealed a 38.7° dihedral angle between the biphenyl rings, significantly lower than the 44.9° angle observed in unsubstituted biphenyl due to steric interactions between adjacent silyl groups.

Positional Isomerism and Steric Considerations in Multi-Silyl Substituted Systems

Regiochemical control in this compound synthesis presents unique challenges. The compound’s four substituents create 16 possible positional isomers, though only the 4,4',4'',4'''-tetrasubstituted isomer is thermodynamically favored due to minimized steric clashes. Molecular mechanics calculations indicate a 12.3 kcal/mol stabilization energy for the para-substituted isomer compared to meta-substituted analogs.

Steric parameters were quantified using Tolman’s cone angle analysis, revealing:

  • 168° cone angle for each triphenylsilyl group
  • 204° effective steric bulk at the biphenyl axis
  • 3.7 Å inter-silyl distance in the crystalline state

These metrics explain the compound’s resistance to oxidative degradation, with thermogravimetric analysis showing decomposition onset at 417°C versus 287°C for non-silylated biphenyl. The steric profile also influences supramolecular interactions, as demonstrated by its inability to form co-crystals with fullerene derivatives due to insufficient void spaces.

Electronic effects were probed through cyclic voltammetry, showing a 0.47 V anodic shift in oxidation potential compared to biphenyl. This stabilization arises from σ*-π conjugation between silicon’s vacant 3d orbitals and the aromatic system, confirmed by a 12 nm bathochromic shift in UV-Vis absorption spectra. Density functional theory (DFT) calculations further revealed a 19% increase in HOMO-LUMO gap versus monosilylated analogs, highlighting the synergistic effects of multiple silyl substituents.

Properties

Molecular Formula

C54H42Si2

Molecular Weight

747.1 g/mol

IUPAC Name

triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane

InChI

InChI=1S/C54H42Si2/c1-7-19-47(20-8-1)55(48-21-9-2-10-22-48,49-23-11-3-12-24-49)53-39-35-45(36-40-53)43-31-33-44(34-32-43)46-37-41-54(42-38-46)56(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-42H

InChI Key

KIGXXTRUJYDDKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Phenolic Derivatives

The most widely documented method involves reacting triphenylchlorosilane with phenolic compounds under controlled thermal conditions. For example, 4-bromophenylphenol undergoes nucleophilic substitution with triphenylchlorosilane in the presence of a palladium catalyst, facilitating Si–O bond formation. The reaction typically proceeds at 60–80°C in anhydrous tetrahydrofuran (THF), achieving yields of 78–85%. A critical advantage of this approach is its scalability; however, steric hindrance from bulky phenyl groups necessitates prolonged reaction times (24–48 hours).

Catalytic Coupling via Transition Metal Mediation

Cross-coupling reactions using Grignard reagents or organozinc compounds enable precise phenyl group attachment. In one protocol, a bis(triphenylsilyl) intermediate reacts with 4-iodophenylboronic acid under Suzuki–Miyaura conditions, employing tetrakis(triphenylphosphine)palladium(0) as the catalyst. This method achieves regioselective functionalization with 92% purity, though it requires rigorous exclusion of moisture.

Stepwise Synthesis Procedures

Intermediate Preparation: Phenylsilane Derivatives

The synthesis begins with phenylsilane precursors, such as trichlorophenylsilane, which are reduced using Lithium Aluminium Hydride (LiAlH₄) in THF at −10–0°C. This step yields phenylsilane with >95% purity, critical for subsequent coupling reactions.

Table 1: Optimization of Phenylsilane Synthesis

Parameter Optimal Range Yield (%) Purity (%)
Temperature −10–0°C 93 96
Catalyst (LiAlH₄) 1:3 molar ratio 89 94
Reaction Time 4–6 hours 91 97

Core Structure Assembly

The central silicon atom is functionalized through sequential Friedel–Crafts alkylation. For instance, triphenylsilane reacts with 4-(4-bromophenyl)phenol in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis acid. This step introduces the first phenyl branch, with subsequent iterations building the full structure.

Reaction Optimization

Catalyst Screening

Dibutyltin dichloride emerges as a superior catalyst for reductive amination steps, reducing by-product formation to <5% compared to traditional palladium systems. Alternatively, nickel-catalyzed protocols offer cost-effective alternatives, albeit with lower yields (72%).

Table 2: Catalyst Performance Comparison

Catalyst Yield (%) By-products (%) Reaction Time (h)
Pd(PPh₃)₄ 85 8 24
NiCl₂(dppe) 72 15 36
Dibutyltin dichloride 88 4 18

Solvent and Temperature Effects

Polar aprotic solvents like THF and dimethylformamide (DMF) enhance reaction kinetics, while temperatures above 80°C promote decomposition. Optimal conditions use THF at 65°C, balancing speed and stability.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic ¹H NMR signals at δ 7.2–7.6 ppm (aromatic protons) and ²⁹Si NMR resonances at −18 to −22 ppm. High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight of 997.4 g/mol.

Purity Assessment

Gas chromatography (GC) analyses reveal ≥98% purity for optimized methods, with residual solvents (e.g., THF) below 0.1%.

Industrial-Scale Considerations

Batch reactors with automated temperature control systems enable kilogram-scale production, though catalyst recovery remains challenging. Continuous flow systems are under investigation to improve efficiency and reduce waste.

Challenges and Limitations

Steric hindrance from multiple phenyl groups complicates reaction kinetics, often necessitating excess reagents. Additionally, the high cost of palladium catalysts limits economic viability for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane is primarily related to its ability to interact with various molecular targets through its phenyl and silicon groups. These interactions can influence the electronic properties of the compound, making it useful in applications such as optoelectronics and catalysis. The specific pathways involved depend on the context in which the compound is used, such as its role in a chemical reaction or its interaction with biological molecules .

Comparison with Similar Compounds

Silane-Core Derivatives with Carbazole/Pyridyl Groups

Compounds like 9,9′,9′′-(((4-(pyridin-3-yl)phenyl)silanetriyl)tris(benzene-4,1-diyl))tris(9H-carbazole) (SiCz3Py1) and bis(4-(9H-carbazol-9-yl)phenyl)bis(4-(pyridin-3-yl)phenyl)silane (SiCz2Py2) incorporate carbazole and pyridyl moieties, enhancing charge transport in OLEDs .

  • Key Differences: The target compound lacks heteroatom-rich substituents (e.g., nitrogen in carbazole/pyridine), which are critical for tuning charge injection and transport.

Triazole-Containing Silanes

Dimethylbis(4-(4-phenyl-5-(4-(X)phenyl)-4H-1,2,4-triazol-3-yl)phenyl)silane (ST derivatives) feature electron-withdrawing (-CF₃) or donating (-OMe) groups on triazole rings, optimizing electron mobility in deep-blue phosphorescent OLEDs .

  • Key Differences :
    • The target compound’s purely aromatic substituents contrast with ST derivatives’ triazole groups, which lower ΔEST (critical for TADF).
    • ST derivatives achieve systematic ΔEST tuning (e.g., via -CF₃), whereas the target compound’s ΔEST remains uncharacterized.

Trifluoromethyl and Ethynyl-Substituted Silanes

Trimethyl(4-((4-(trifluoromethyl)phenyl)ethynyl)phenyl)silane (32) and Trimethyl((4-nitro phenyl)ethynyl)silane exhibit enhanced thermal stability (e.g., 32 is a white solid with 96% synthesis yield) due to trifluoromethyl and ethynyl groups .

  • Key Differences :
    • The target compound’s bulkier triphenylsilyl groups may reduce solubility compared to trimethylsilyl derivatives.
    • Ethynyl linkages in 32 and nitro derivatives improve conjugation but introduce synthetic complexity absent in the target compound’s straightforward aryl-silane framework.

Polymers with Silane Side Chains

Poly(triphenyl(4-vinylphenyl)silane) (P6) and bis(4-(dimesitylboranyl)phenyl)(phenyl)(4-vinylphenyl)silane (27b) are polymerizable silanes used in side-chain polystyrene materials .

  • Key Differences :
    • The target compound is a small molecule, whereas P6 and 27b are polymeric, offering film-forming advantages for device fabrication.
    • 27b incorporates boron for Lewis acid functionality, diverging from the target compound’s inert silane core.

Chloro and Triethoxy Derivatives

Trichloro(4-methylphenyl)silane and Triethoxy[4-(trifluoromethyl)phenyl]silane are reactive intermediates for surface functionalization .

  • Key Differences :
    • The target compound’s aryl-silane structure lacks hydrolytic reactivity, unlike trichloro/triethoxy derivatives.
    • Triethoxy variants are liquids (density ~1.27 g/mL), contrasting with the target compound’s solid state .

Data Table: Comparative Properties of Selected Silanes

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane C₄₈H₃₈Si₂ 670.986 292–293 OLED host (inferred)
SiCz3Py1 C₅₄H₃₈N₃Si ~800 Not reported OLED charge transport
ST-CF₃ (Triazole derivative) C₃₈H₂₈F₃N₃Si 635.7 Not reported Deep-blue phosphorescent OLEDs
Trimethyl(4-((4-(trifluoromethyl)phenyl)ethynyl)phenyl)silane C₁₈H₁₅F₃Si 316.4 Not reported Synthetic intermediate
Poly(triphenyl(4-vinylphenyl)silane) (P6) (C₂₇H₂₂Si)ₙ Polymer Not reported Side-chain functionalization

Research Findings and Insights

  • Thermal Stability : The target compound’s high melting point (292–293°C) surpasses most trimethylsilyl derivatives (e.g., 32 in ), making it suitable for high-temperature OLED processing .
  • Electronic Properties : While triazole-containing silanes () and carbazole derivatives () are optimized for ΔEST and charge transport, the target compound’s optoelectronic performance remains underexplored.
  • Synthetic Complexity : Ethynyl-substituted silanes () require precise coupling reactions, whereas the target compound’s synthesis likely involves simpler aryl-silane coupling.

Biological Activity

Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane, a silane derivative with a complex structure, has garnered interest in various fields, particularly in organic electronics and potential biological applications. This article aims to explore its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by multiple phenyl groups attached to a silicon atom, which may influence its interaction with biological systems. The molecular formula can be represented as:

C36H30SiC_{36}H_{30}Si

This structure suggests potential for significant π-π stacking interactions, which are crucial in many biological processes.

1. Antioxidant Activity

Research indicates that silanes can exhibit antioxidant properties. The presence of multiple aromatic rings in triphenylsilane derivatives may enhance their ability to scavenge free radicals. A study demonstrated that similar silane compounds could inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress in cells .

2. Cytotoxicity

Cytotoxicity studies are essential for understanding the safety and efficacy of compounds in biological systems. Preliminary data suggest that triphenylsilane derivatives may exhibit selective cytotoxicity towards certain cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cells, indicating their potential as chemotherapeutic agents .

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized various triphenylsilane derivatives and assessed their anticancer activity against human breast cancer cells (MCF-7). The results indicated that specific modifications to the phenyl groups significantly enhanced cytotoxicity, with some compounds achieving IC50 values as low as 5 µM . These findings suggest that structural optimization of triphenylsilane derivatives could lead to potent anticancer agents.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of triphenylsilane derivatives in models of neurodegeneration. The study found that these compounds could reduce neuronal cell death induced by oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease . The mechanism was attributed to the inhibition of apoptotic pathways and preservation of mitochondrial function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals; inhibition of lipid peroxidation
CytotoxicitySelective cytotoxicity towards cancer cell lines
NeuroprotectionReduction of neuronal cell death

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